N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide
Description
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-ethylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-2-27-18-13-9-16(10-14-18)22(26)23-17-11-7-15(8-12-17)21-24-19-5-3-4-6-20(19)25-21/h3-14H,2H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSZOQXTOHLGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzimidazole core, which is then coupled with a phenyl ring through a suitable linker
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Halogenated derivatives can be used as starting materials for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
Anticancer Applications
Research has indicated that compounds containing benzimidazole structures exhibit promising anticancer activities. N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide is no exception and has been investigated for its cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
-
Mechanism of Action :
- The mechanism by which this compound exerts its anticancer effects may involve the modulation of specific cellular pathways associated with apoptosis and cell cycle regulation. Further studies are needed to elucidate these mechanisms fully.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise in antimicrobial applications.
Research Findings
- Compounds with similar structural motifs have been reported to exhibit antibacterial and antifungal activities. The ethylthio group may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes .
Other Biological Activities
The compound's structural characteristics suggest potential activities beyond anticancer and antimicrobial effects:
- Anti-inflammatory Properties : Benzimidazole derivatives are often explored for their anti-inflammatory effects, which could make this compound relevant in treating inflammatory diseases.
- Antioxidant Activity : Preliminary studies indicate that similar compounds may possess antioxidant properties, contributing to their therapeutic profiles in various diseases related to oxidative stress .
Summary of Applications
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to specific sites on proteins, potentially inhibiting their activity. The ethylthio group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Physical and Structural Properties of Selected Analogues
Table 2: Substituent Effects on Activity
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(ethylthio)benzamide, a compound with the CAS number 922696-95-5, has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview of its efficacy and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 373.5 g/mol. The compound features a benzimidazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
| Property | Value |
|---|---|
| CAS Number | 922696-95-5 |
| Molecular Formula | C22H19N3OS |
| Molecular Weight | 373.5 g/mol |
Anticancer Activity
Recent studies have indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, the compound has been evaluated for its ability to inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.
- Mechanism of Action : The compound's mechanism appears to involve the inhibition of key proteins that facilitate tumor growth, such as histone deacetylases (HDAC) and thymidylate synthase. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
- Case Studies : A study published in PubChem highlighted the effectiveness of similar benzimidazole derivatives against various cancer cell lines, demonstrating IC50 values in the low micromolar range, suggesting potent anticancer activity .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays:
- In vitro Studies : Research evaluating the antimicrobial properties revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Mechanism : The antimicrobial action is believed to be mediated through disruption of bacterial cell membranes and interference with metabolic pathways.
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its antioxidant capabilities:
- Oxidative Stress Reduction : Studies indicate that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
- Biological Evaluation : A comprehensive evaluation demonstrated that the compound could enhance cellular antioxidant defenses, contributing to its potential therapeutic benefits .
Q & A
Q. What approaches assess compound stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
